molecular formula C16H12Cl4N2O2S B2472854 4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide CAS No. 348642-53-5

4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2472854
CAS No.: 348642-53-5
M. Wt: 438.14
InChI Key: LWLBHBWAWPNZFD-UHFFFAOYSA-N
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Description

4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a chlorinated indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trichloro-1-(1h-indol-3-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the indole moiety.

Scientific Research Applications

4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of sulfonamide groups with biological targets.

Mechanism of Action

The mechanism of action of 4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The indole moiety may also interact with aromatic residues through π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide lies in its indole moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N2O2S/c17-10-5-7-11(8-6-10)25(23,24)22-15(16(18,19)20)13-9-21-14-4-2-1-3-12(13)14/h1-9,15,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLBHBWAWPNZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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